2-(2-(Benzyloxy)ethoxy)propanoic acid
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Overview
Description
2-(2-(Benzyloxy)ethoxy)propanoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of propanoic acid, featuring a benzyloxy group and an ethoxy group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)propanoic acid typically involves the reaction of benzyloxyethanol with ethylene oxide, followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be summarized as follows:
Reaction of benzyloxyethanol with ethylene oxide: This step forms the intermediate 2-(2-(benzyloxy)ethoxy)ethanol.
Introduction of the propanoic acid group: The intermediate is then reacted with a suitable propanoic acid derivative, such as propionyl chloride, in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)ethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-(2-(Benzyloxy)ethoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)ethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 2-(6-Methoxy-2-naphthyl)propanoic acid
- 3-(Benzyloxy)propanoic acid
Uniqueness
2-(2-(Benzyloxy)ethoxy)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-10(12(13)14)16-8-7-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) |
InChI Key |
ADSMJWYPLKUSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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